

Application Notes & Protocols: Chromatographic Purification of Doxofylline

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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B8261154

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Introduction

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It acts as a phosphodiesterase inhibitor, leading to the relaxation of bronchial smooth muscle.[2][3] Unlike other xanthine derivatives like theophylline, doxofylline exhibits a better safety profile with reduced affinity for adenosine A1 and A2 receptors, resulting in fewer cardiovascular side effects.[1] Accurate and reliable methods for the purification and analysis of doxofylline in pharmaceutical formulations and biological fluids are crucial for quality control and pharmacokinetic studies. This document provides detailed application notes and protocols for the chromatographic purification of doxofylline, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Methods for Doxofylline Analysis

The following tables summarize the key parameters from various reported HPLC methods for the analysis of doxofylline.

Table 1: Analytical HPLC Methods for Doxofylline

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Hypersil ODS C18 (250 x 4.6mm)[4]	Supelco C18 DB (150 mm X 4.6 mm)	Waters C18 (150 mm x 3.9 mm, 4 µm)	C18 column
Mobile Phase	Buffer: Acetonitrile (80:20), pH 3.0 with orthophosphoric acid	Water: Methanol: Ethyl Acetate (80:10:10 v/v/v)	Acetonitrile: 0.1% Triethylamine- 0.02 mol/L NaH ₂ PO ₄ buffer, pH 6.8 (15:85)	Acetonitrile: Phosphate buffer (12.5 mM potassium dihydrogen orthophosphate, pH 3.0) (18:82)
Flow Rate	1.0 ml/min	1.0 ml/min	1.0 ml/min	1.0 ml/min
Detection Wavelength	210 nm	277 nm	Not Specified	275 nm
Retention Time	< 7 min	6.28 ± 0.02 min	Not Specified	7.54 min
Linearity Range	0.165 - 30 µg/ml	5 - 25 µg/ml	0.05 - 8.0 µg/ml	0.03 - 10 mg/L
Correlation Coefficient (r ²)	0.99 - 1.0	Not Specified	0.9999	Not Specified
Limit of Detection (LOD)	0.05 µg/ml	Not Specified	0.01 µg/ml	Not Specified
Limit of Quantification (LOQ)	0.165 µg/ml	Not Specified	Not Specified	Not Specified

Experimental Protocols

Protocol 1: Analytical HPLC for Doxofylline in Pharmaceutical Formulations

This protocol is based on a reversed-phase HPLC method for the determination of doxofylline in solid dosage forms.

1. Materials and Reagents:

- Doxofylline reference standard
- Acetonitrile (HPLC grade)
- Orthophosphoric acid
- Water (HPLC grade)
- 0.45 µm nylon filter

2. Chromatographic Conditions:

- Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
- Mobile Phase: Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 80:20
- Flow Rate: 1.0 ml/min
- Detection: UV at 210 nm
- Injection Volume: 20 µl
- Column Temperature: Ambient

3. Standard Solution Preparation:

- Accurately weigh about 25 mg of doxofylline reference standard and transfer to a 25 ml volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/ml.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 4-30 µg/ml.

4. Sample Preparation (from tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 125 mg of doxofylline and transfer to a 250 ml volumetric flask.
- Add about 100 ml of the diluent (0.1 N HCl) and sonicate for 30 minutes with intermittent shaking.
- Make up the volume to 250 ml with the diluent.
- Filter the solution through a 0.45 μ m nylon filter.
- Make an appropriate dilution to obtain a final concentration of approximately 20 μ g/ml.

5. Analysis:

- Inject equal volumes (20 μ l) of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the amount of doxofylline in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Stability-Indicating HPLC Method for Doxofylline

This protocol is designed to separate doxofylline from its degradation products.

1. Materials and Reagents:

- Doxofylline reference standard
- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Water (HPLC grade)

2. Chromatographic Conditions:

- Column: Supelco C18 DB (150 mm X 4.6 mm)
- Mobile Phase: A ternary mixture of water, methanol, and ethyl acetate in the ratio of 80:10:10 (v/v/v)
- Flow Rate: 1.0 ml/min
- Detection: UV at 277 nm
- Column Temperature: 25°C

3. Standard Solution Preparation:

- Prepare a stock solution of doxofylline in the mobile phase.
- Prepare working standard solutions in the concentration range of 5-25 µg/ml by diluting the stock solution with the mobile phase.

4. Sample Preparation (for stability studies):

- Subject the doxofylline drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
- Dissolve the stressed sample in the mobile phase to a known concentration.

5. Analysis:

- Inject the standard and stressed sample solutions into the HPLC system.
- The method should be able to separate the peak of doxofylline from the peaks of its degradation products. The retention time for doxofylline is approximately 6.28 minutes.

Visualizations

Experimental Workflow for HPLC Analysis of Doxofylline

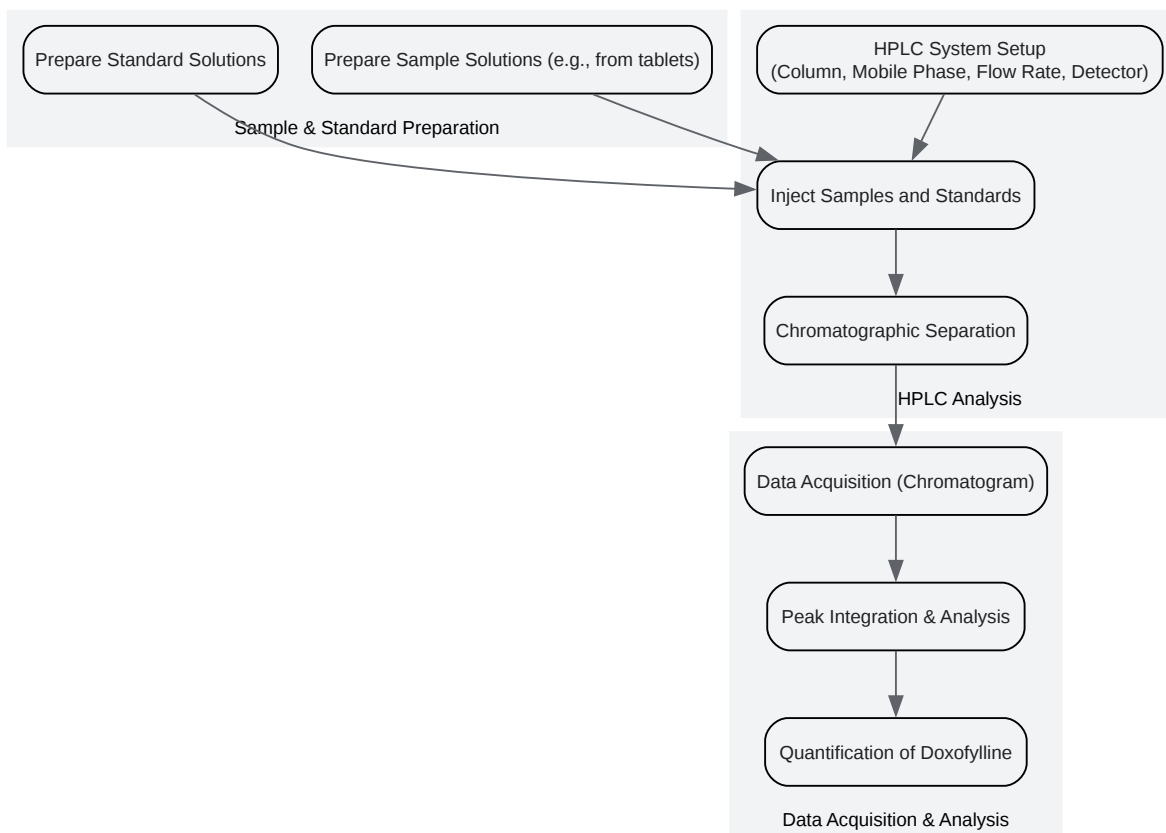


Figure 1: General Workflow for HPLC Analysis of Doxofylline

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Caption: General Workflow for HPLC Analysis of Doxofylline.

Logical Relationship in Method Development

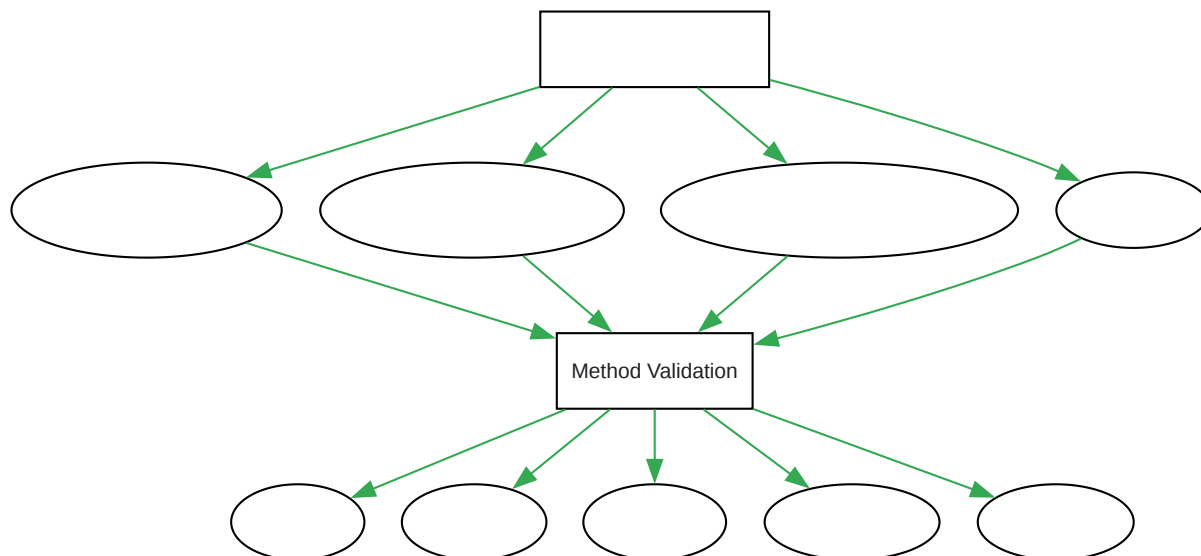


Figure 2: Key Considerations in Doxofylline HPLC Method Development

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Caption: Key Considerations in Doxofylline HPLC Method Development.

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